2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-(propan-2-yl)acetamide
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Description
2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C16H17FN6O2 and its molecular weight is 344.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazole compounds, which include the “2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-(propan-2-yl)acetamide”, are known to bind in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
The mode of action of triazole compounds is typically through their interaction with these targets, leading to changes in the biological system . The specific interactions and changes would depend on the exact structure of the compound and the target it interacts with.
Biochemical Pathways
Triazole compounds can affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors . The exact pathways affected by “this compound” would depend on its specific targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of triazole compounds can vary widely depending on their specific structures . These properties would influence the bioavailability of “this compound”.
Result of Action
The molecular and cellular effects of “this compound” would be a result of its interaction with its targets and the changes in the biochemical pathways it affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of triazole compounds . These factors could include pH, temperature, presence of other molecules, and more.
Properties
IUPAC Name |
2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2/c1-10(2)18-14(24)9-23-16(25)22-8-7-13(20-15(22)21-23)19-12-5-3-11(17)4-6-12/h3-8,10H,9H2,1-2H3,(H,18,24)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZQXMLIRJBDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)N2C=CC(=NC2=N1)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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